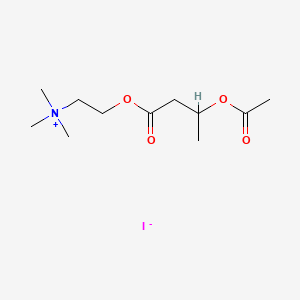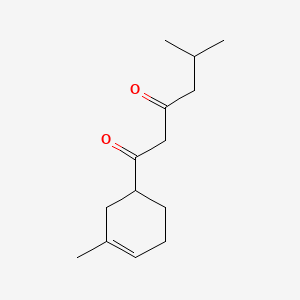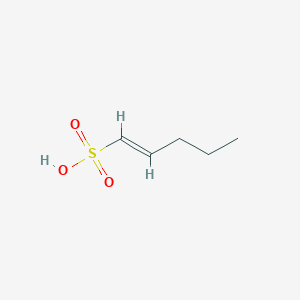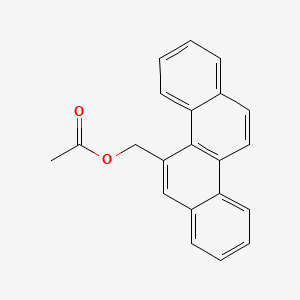
Dimorpholinium tetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimorpholinium tetradecyl phosphate is a chemical compound with the molecular formula C22H49N2O6P. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a tetradecyl phosphate group and two morpholinium ions, which contribute to its unique chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimorpholinium tetradecyl phosphate typically involves the reaction of tetradecyl phosphate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as filtration and crystallization, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dimorpholinium tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Dimorpholinium tetradecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a surfactant in various chemical processes, including emulsification and solubilization.
Biology: In biological research, it is employed to study membrane dynamics and protein interactions.
Industry: this compound is used in industrial processes, such as the formulation of cleaning agents and personal care products.
Wirkmechanismus
The mechanism of action of dimorpholinium tetradecyl phosphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction is mediated by the hydrophobic tetradecyl group and the hydrophilic morpholinium ions, which facilitate the compound’s integration into lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimorpholinium tetradecyl phosphate include other surfactants, such as:
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in various applications.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.
Triton X-100: A nonionic surfactant used in biochemical research.
Uniqueness
This compound is unique due to its combination of a tetradecyl phosphate group and morpholinium ions, which provide distinct surfactant properties. This combination allows for specific interactions with lipid membranes and proteins, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65104-60-1 |
|---|---|
Molekularformel |
C22H49N2O6P |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);2*5H,1-4H2 |
InChI-Schlüssel |
DNIQWPSYSBMKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)






![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

